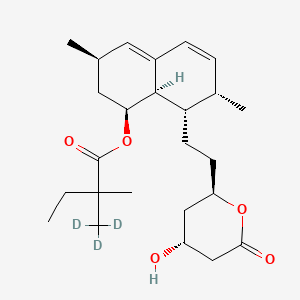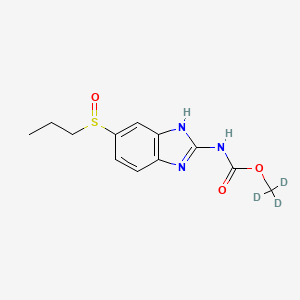
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is a sterol derivative that plays a significant role in various biological processes. This compound is structurally related to ergosterol, a key component of fungal cell membranes. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol typically involves the metabolic engineering of yeast, specifically Saccharomyces cerevisiae. By deleting the ERG5 and ERG4 genes, which encode enzymes responsible for converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol and ergosta-5,7-dienol, respectively, the accumulation of this compound is enhanced .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically modified yeast strains. These strains are cultivated under controlled conditions to maximize the yield of this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further scientific research and industrial applications .
Applications De Recherche Scientifique
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol has numerous applications in scientific research In chemistry, it is used as a precursor for the synthesis of other sterol derivatives In biology, it serves as a model compound for studying sterol metabolism and functionAdditionally, it is used in the industry for the production of high-value pharmaceuticals .
Mécanisme D'action
The mechanism of action of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to affect the sterol biosynthesis pathway by inhibiting the activity of certain enzymes, leading to the accumulation of sterol intermediates. This inhibition can disrupt cell membrane integrity and function, making it a potential target for antifungal therapies .
Comparaison Avec Des Composés Similaires
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is similar to other sterol compounds such as ergosterol and 7-dehydrocholesterol. its unique structure, characterized by the presence of multiple deuterium atoms, distinguishes it from these compounds. This uniqueness makes it a valuable tool for studying sterol metabolism and developing new therapeutic agents .
List of Similar Compounds:- Ergosterol
- 7-Dehydrocholesterol
- Ergosta-5,7,22,24(28)-tetraenol
- Ergosta-5,7-dienol
Propriétés
Numéro CAS |
145693-07-8 |
|---|---|
Formule moléculaire |
C28H37D7O |
Poids moléculaire |
403.70 |
Pureté |
> 95% |
Étiquette |
Ergostanol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
